![molecular formula C9H14N2O5 B1622378 Diethyl 2-[(carbamoylamino)methylidene]propanedioate CAS No. 61679-84-3](/img/structure/B1622378.png)
Diethyl 2-[(carbamoylamino)methylidene]propanedioate
Overview
Description
Diethyl 2-[(carbamoylamino)methylidene]propanedioate is a chemical compound with the molecular formula C9H14N2O5 and a molecular weight of 230.22 g/mol. It is a derivative of malonic acid and is used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[(carbamoylamino)methylidene]propanedioate can be synthesized through the reaction of diethyl malonate with appropriate reagents under controlled conditions. One common method involves the reaction of diethyl malonate with an aminocarbonyl compound in the presence of a base, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of diethyl {[(aminocarbonyl)amino]methylene}malonate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(carbamoylamino)methylidene]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with diethyl {[(aminocarbonyl)amino]methylene}malonate include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving diethyl {[(aminocarbonyl)amino]methylene}malonate depend on the specific reaction conditions and reagents used. These products can include substituted malonates, aminocarbonyl derivatives, and other complex organic molecules .
Scientific Research Applications
Diethyl 2-[(carbamoylamino)methylidene]propanedioate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create various complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of diethyl {[(aminocarbonyl)amino]methylene}malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of functional groups that can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, with slightly different reactivity due to the presence of methyl groups instead of ethyl groups.
Malonic Acid: The parent compound from which diethyl {[(aminocarbonyl)amino]methylene}malonate is derived.
Uniqueness
Diethyl 2-[(carbamoylamino)methylidene]propanedioate is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
diethyl 2-[(carbamoylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c1-3-15-7(12)6(5-11-9(10)14)8(13)16-4-2/h5H,3-4H2,1-2H3,(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASSDSYGSGJPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364388 | |
| Record name | Diethyl [(carbamoylamino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61679-84-3 | |
| Record name | Diethyl [(carbamoylamino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


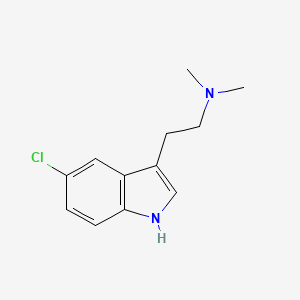

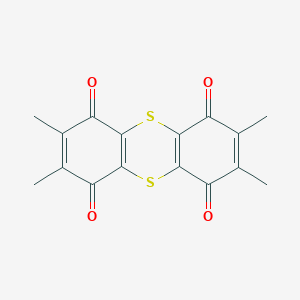
![N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B1622300.png)
![5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1622301.png)
![[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B1622302.png)
![2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid](/img/structure/B1622303.png)
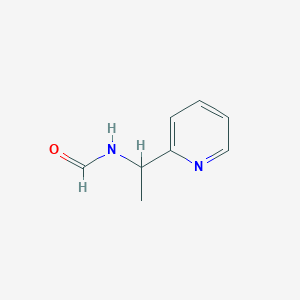
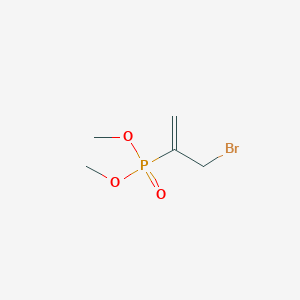
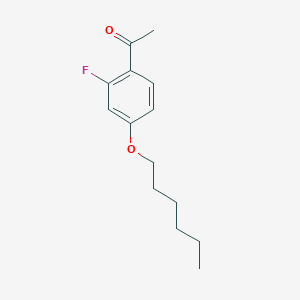


![4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1622316.png)

